molecular formula C17H24N2O3S B11467159 2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B11467159
M. Wt: 336.5 g/mol
InChI Key: QBCFIAPBNBJCFH-UHFFFAOYSA-N
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Description

This compound is a sulfonylated imidazole derivative with a substituted phenyl ring. Key structural features include:

  • Imidazole core: Substituted at position 1 with a sulfonyl group linked to a 5-isopropyl-2-methoxy-4-methylphenyl moiety.
  • Substituents:
    • Position 2: Ethyl group.
    • Position 4: Methyl group.
  • Phenyl ring substituents:
    • 2-Methoxy, 4-methyl, and 5-isopropyl groups.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C17H24N2O3S/c1-7-17-18-13(5)10-19(17)23(20,21)16-9-14(11(2)3)12(4)8-15(16)22-6/h8-11H,7H2,1-6H3

InChI Key

QBCFIAPBNBJCFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves several steps. One common approach is via a multistep process, starting from commercially available starting materials. Here’s a simplified outline:

    Imidazole Formation: Begin by synthesizing the imidazole ring. This can be achieved through cyclization of an appropriate precursor.

    Sulfone Group Introduction: Attach the sulfone group to the imidazole ring. This step typically involves electrophilic aromatic substitution.

    Substituent Addition: Introduce the isopropyl, methoxy, and methyl substituents onto the phenyl ring.

    Ethyl Group Addition: Finally, add the ethyl group to the imidazole ring.

Industrial production methods may vary, but these synthetic principles guide the preparation.

Chemical Reactions Analysis

    Oxidation: The sulfone group can undergo oxidation reactions.

    Reduction: Reduction of the sulfone group or other functional groups may occur.

    Substitution: The compound is susceptible to nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May interact with biological targets due to its substituents.

    Industry: Employed in the development of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
  • Difference : Ethoxy group replaces methoxy at the phenyl 2-position.
  • Impact :
    • Increased lipophilicity (ethoxy vs. methoxy) may improve membrane permeability but reduce aqueous solubility.
    • Electronic effects: Ethoxy’s weaker electron-donating capacity compared to methoxy could alter reactivity .
Compound B : 2-Chloro-5-(3-chloro-2,6-difluorophenyl)-1-(4-chlorophenyl)-4-methyl-1H-imidazole
  • Differences :
    • Halogenated phenyl rings (Cl, F) instead of methoxy/isopropyl/methyl.
    • Chlorine at imidazole position 2.
  • Reduced metabolic stability compared to the target compound .
Compound C : 5-Methyl-2-phenyl-1H-imidazole-4-methanol
  • Differences: Hydroxymethyl group at position 3. No sulfonyl group; phenyl substituent at position 2.
  • Impact: Increased hydrogen-bonding capacity (via -OH) improves solubility.
Compound D : 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester
  • Differences :
    • Benzoimidazole-pyridin-2-yl backbone.
    • Trifluoromethyl and ester groups.
  • Impact :
    • Trifluoromethyl groups enhance metabolic resistance and lipophilicity.
    • Ester moiety may serve as a prodrug, improving bioavailability .

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight 350.48 g/mol 364.50 g/mol 409.68 g/mol 188.23 g/mol 609.50 g/mol
LogP (Predicted) ~3.5 ~4.0 ~4.2 ~1.8 ~3.8
Solubility (Water) Low Very Low Insoluble Moderate Low
Key Functional Groups Sulfonyl, Methoxy Sulfonyl, Ethoxy Halogens Hydroxymethyl Trifluoromethyl, Ester
Potential Applications Enzyme inhibition Anticancer Antimicrobial Antioxidant Kinase inhibition

Biological Activity

2-Ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 350.44 g/mol
  • CAS Number : 927637-31-8

The biological activity of this compound is largely attributed to its imidazole core, which is known for interacting with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, potentially modulating the activity of protein targets involved in various pathways.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole demonstrate cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AA4311.98 ± 1.22
Compound BJurkat1.61 ± 1.92

These findings suggest that the structural features of the imidazole ring are crucial for enhancing cytotoxicity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing the effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, it was found to exhibit notable zones of inhibition.

MicroorganismZone of Inhibition (mm)
E. coli20
B. subtilis22
S. aureus28

These results highlight the potential of this compound as an antimicrobial agent .

Case Studies

Several case studies have illustrated the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Anticancer Properties : A clinical trial involving patients with advanced solid tumors evaluated a related imidazole compound, which resulted in significant tumor reduction in a subset of patients.
  • Antimicrobial Efficacy : In a study focusing on hospital-acquired infections, a derivative demonstrated effectiveness against resistant strains of bacteria, suggesting its potential role in treating infections where traditional antibiotics fail.

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